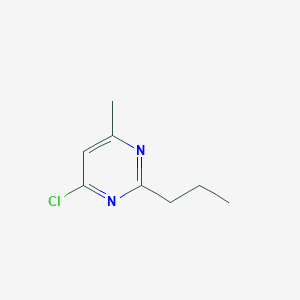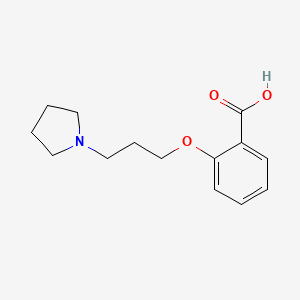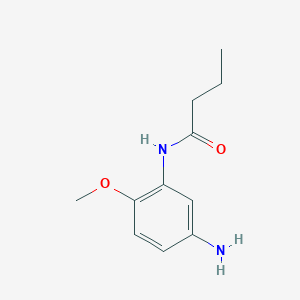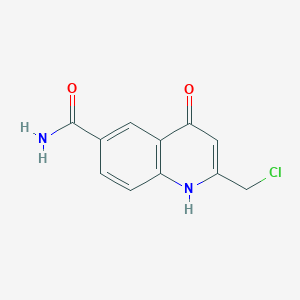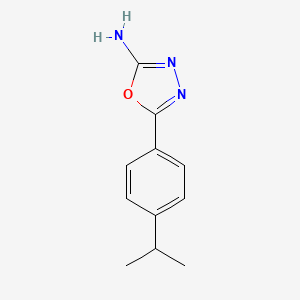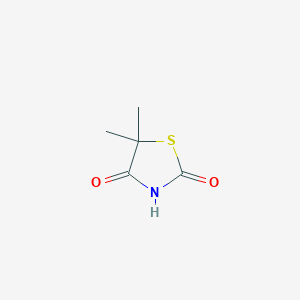
5,5-Dimethyl-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5,5-Dimethyl-1,3-thiazolidine-2,4-dione , also known by its IUPAC name, is a heterocyclic compound with the molecular formula C₅H₇NO₂S . It is a white crystalline powder and has a molecular weight of 145.18 g/mol . This compound belongs to the class of thiazolidine-2,4-diones .
Molecular Structure Analysis
The molecular structure of 5,5-dimethyl-1,3-thiazolidine-2,4-dione consists of a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The thiazolidine ring confers unique properties to this compound. Researchers have characterized its structure using techniques such as ¹H-NMR , IR spectroscopy , and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5,5-Dimethyl-1,3-thiazolidine-2,4-dione derivatives are synthesized through various chemical reactions, contributing to the field of organic chemistry. For instance, the cleavage of tetrahydroimidazothiazolotriazinediones with aromatic aldehydes yields thiazolidine-2,4-diones with arylmethylidene fragments, which upon 1,3-dipolar cycloaddition with azomethine ylide, generate dispiro[indole-3,2′-pyrrolidine-3′,5″-thiazolidine]-2,2″,4″-triones showing slight antiproliferative activity toward certain cancer cell lines (Izmest’ev et al., 2020).
Pharmacological Evaluations
Several derivatives of 5,5-Dimethyl-1,3-thiazolidine-2,4-dione have been evaluated for their pharmacological properties. For example, substituted thiazolidine-2,4-diones have been investigated for their euglycemic and hypolipidemic activities in rats, with some compounds identified as potent agents (Gupta et al., 2005).
Antimicrobial Activity
The antimicrobial potential of thiazolidine-2,4-dione derivatives is another area of interest. A study synthesized 10 different derivatives and tested them against S. aureus, finding two compounds with significant antibacterial potential (Paiva et al., 2018).
Antioxidant Properties
The free radical scavenging abilities of flavonyl-thiazolidine-2,4-dione compounds have been assessed, with some compounds showing significant activity against superoxide anion radical, hydroxyl radical, and DPPH radical, highlighting their antioxidant potential (Bozdağ‐Dündar et al., 2011).
Anticancer Activities
The antiproliferative activity against human cancer cell lines of novel thiazolidine-2,4-dione derivatives has been explored, with certain compounds exhibiting potent activity on various carcinoma cell lines, indicating their potential as anticancer agents (Chandrappa et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-5(2)3(7)6-4(8)9-5/h1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXNEBLQDNYFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536907 | |
| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |
CAS RN |
3324-15-0 | |
| Record name | 5,5-Dimethyl-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

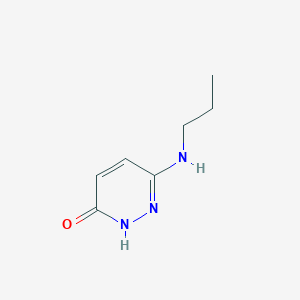
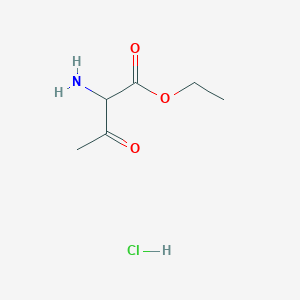
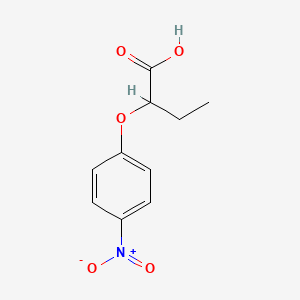
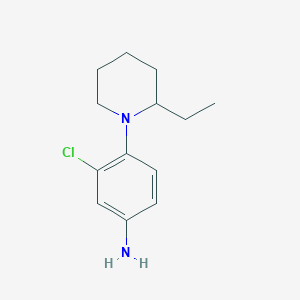
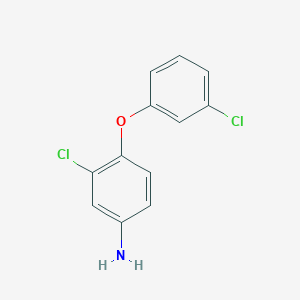
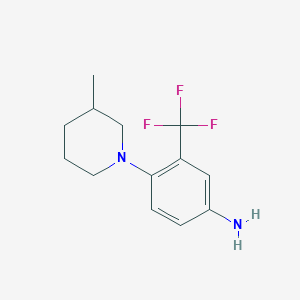
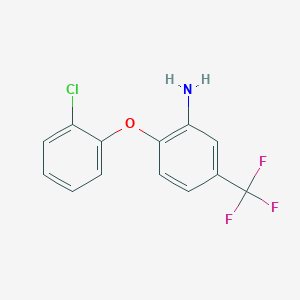
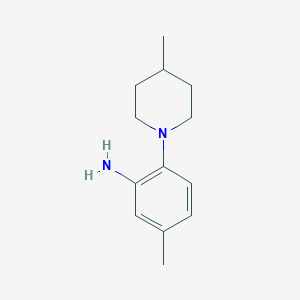
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
